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Compound of Interest

Compound Name: Methyl 3-chloro-4-cyanobenzoate

Cat. No.: B1320116

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-chloro-4-cyanobenzoate, a valuable building block in pharmaceutical and materials science
research. Due to the limited availability of direct experimental spectra for Methyl 3-chloro-4-
cyanobenzoate, this document presents a detailed analysis of the spectroscopic data for the
closely related compounds, Methyl 3-chlorobenzoate and Methyl 4-cyanobenzoate. This
information is used to predict the expected spectral characteristics of the target molecule. This
guide is intended for researchers, scientists, and professionals in drug development and
chemical synthesis.

Predicted Spectroscopic Data for Methyl 3-chloro-4-
cyanobenzoate

The spectroscopic data for Methyl 3-chloro-4-cyanobenzoate can be predicted by
considering the additive effects of the chloro and cyano substituents on the benzene ring of the
parent molecule, methyl benzoate. The chloro group at the meta position and the cyano group
at the para position to the methoxycarbonyl group will influence the chemical shifts in the NMR
spectra, the vibrational frequencies in the IR spectrum, and the fragmentation pattern in the
mass spectrum.

Expected 'H NMR Spectral Features:
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The aromatic region is expected to show three distinct signals corresponding to the three
protons on the benzene ring. The proton at position 2 (ortho to the ester and chloro groups) will
likely appear as a doublet. The proton at position 5 (ortho to the cyano group and meta to the
ester) is expected to be a doublet of doublets, and the proton at position 6 (ortho to the ester
group and meta to the chloro and cyano groups) should appear as a doublet. The methyl ester
protons will be a singlet further downfield.

Expected 3C NMR Spectral Features:

The 3C NMR spectrum will show signals for all nine carbon atoms. The carbonyl carbon of the
ester will be the most downfield signal. The aromatic region will display six distinct signals for
the benzene ring carbons, with their chemical shifts influenced by the electron-withdrawing
effects of the chloro, cyano, and methoxycarbonyl groups. The methyl carbon of the ester will
appear at the most upfield position.

Expected IR Spectral Features:

The IR spectrum is expected to show a strong absorption band for the C=0 stretching of the
ester group, a characteristic band for the C=N stretching of the cyano group, and various bands
corresponding to the C-ClI stretching, C-O stretching, and aromatic C-H and C=C stretching
vibrations.

Expected Mass Spectrum Features:

The mass spectrum is expected to show a molecular ion peak (M*) corresponding to the
molecular weight of Methyl 3-chloro-4-cyanobenzoate (195.60 g/mol ). The isotopic pattern of
the molecular ion peak will be characteristic of a compound containing one chlorine atom (M*
and M*+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns would involve
the loss of the methoxy group (-OCHs) or the entire methoxycarbonyl group (-COOCH:s).

Spectroscopic Data for Related Compounds

To substantiate the predicted data, the experimental spectroscopic data for Methyl 3-
chlorobenzoate and Methyl 4-cyanobenzoate are presented below.

Methyl 3-chlorobenzoate
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. . Coupling

1H NMR ) Chemical Shift o

Signal Multiplicity Constant (J,
(CDCls) (3, ppm)

Hz)

Aromatic-H H-2 7.97 t 1.8
Aromatic-H H-6 7.88 -7.84 m
Aromatic-H H-4 7.46 ddd 8.0,22,11
Aromatic-H H-5 7.32 t 7.9
Methyl-H -OCHs 3.89 S

Source:[1][2]

13C NMR (CDCls)

Chemical Shift (8, ppm)

Carbonyl 165.7
Aromatic 134.5,134.3,132.8, 131.8, 129.6, 127.6
Methyl 52.3
Source:[2]
IR Spectroscopy Frequency (cm™1) Functional Group
C=0 Stretch ~1720 Ester
C-CI Stretch ~750 Aryl Chloride
C-O Stretch ~1250 Ester
Aromatic C=C Stretch ~1600, 1480 Aromatic Ring

Note: IR data is generalized based on typical values for this class of compound.
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Mass Spectrometry m/z Relative Intensity Fragment
Molecular lon 170 72% [M]*+
Fragment 139 100% [M-OCHs]*
Fragment 111 99.99% [M-COOCHs]*
Fragment 75 55.20% [CeHaCl*
Source:[3]
Methyl 4-cyanobenzoate
. . Coupling
1H NMR ] Chemical Shift o
Signal Multiplicity Constant (J,
(CDCls) (3, ppm)
Hz)
Aromatic-H H-2, H-6 8.12 d 8.0
Aromatic-H H-3, H-5 7.73 d 8.0
Methyl-H -OCHs 3.94 s
Source:[1]

13C NMR (CDCls)

Chemical Shift (8, ppm)

Carbonyl 165.4
Aromatic 133.9, 132.2, 130.1, 118.0, 117.4
Cyano 1174
Methyl 52.7
Source:[1]
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IR Spectroscopy Frequency (cm~1) Functional Group
C=N Stretch ~2230 Nitrile

C=0 Stretch ~1725 Ester

C-O Stretch ~1280 Ester

Aromatic C=C Stretch ~1610, 1440 Aromatic Ring

Note: IR data is generalized based on typical values for this class of compound.

Mass Spectrometry m/z Relative Intensity Fragment

Molecular lon 161 High [M]*+

Fragment 130 100% [M-OCHs]*

Fragment 102 High [M-COOCHs]*
Source:[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for organic compounds such as Methyl 3-chloro-4-cyanobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCls,
DMSO-de) and transferred to an NMR tube. The spectrum is recorded on a spectrometer
operating at a specific frequency for *H and 3C nuclei (e.g., 400 MHz for *H and 100 MHz for
13C). Tetramethylsilane (TMS) is commonly used as an internal standard (6 = 0.00 ppm). Data
acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are
optimized to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy
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For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed
into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate
(e.g., NaCl or KBr). For a liquid sample, a drop is placed between two salt plates. The sample
is then placed in the IR spectrometer, and the spectrum is recorded over a typical range of
4000-400 cm~1. A background spectrum of the empty sample holder (or KBr pellet) is recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For electrospray
ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and
infused into the ESI source. For electron ionization (El), a volatile sample is introduced into the
ion source, where it is bombarded with a beam of electrons. The resulting ions are then
separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical
relationship between different spectroscopic techniques for structural elucidation.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Structural Confirmation Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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